molecular formula C17H13N3OS3 B10878288 1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone

1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone

Cat. No.: B10878288
M. Wt: 371.5 g/mol
InChI Key: XHOLWHZNVMHCME-UHFFFAOYSA-N
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Description

1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE is a complex organic compound that features a unique structure combining benzothiazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and benzimidazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE exerts its effects is complex and involves multiple molecular targets and pathways. The benzothiazole and benzimidazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE is unique due to its combination of benzothiazole and benzimidazole moieties linked by a sulfanyl group. This structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H13N3OS3

Molecular Weight

371.5 g/mol

IUPAC Name

1-[2-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]benzimidazol-1-yl]ethanone

InChI

InChI=1S/C17H13N3OS3/c1-11(21)20-13-7-3-2-6-12(13)18-16(20)23-10-19-14-8-4-5-9-15(14)24-17(19)22/h2-9H,10H2,1H3

InChI Key

XHOLWHZNVMHCME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCN3C4=CC=CC=C4SC3=S

Origin of Product

United States

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